molecular formula C14H18BFO3 B7952947 1-[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

1-[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one

Cat. No.: B7952947
M. Wt: 264.10 g/mol
InChI Key: MZUJUYOBCWNTNI-UHFFFAOYSA-N
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Description

1-[5-Fluoro-2-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl]Ethan-1-One (CAS: 2377610-69-8) is a boronate ester-containing aromatic ketone. Its molecular formula is C₁₄H₁₈BFO₃, with a molecular weight of 264.10 g/mol . The compound features a fluorine atom at the 5-position of the phenyl ring and a tetramethyl-1,3,2-dioxaborolane (commonly known as a pinacol boronate ester) at the 2-position. This structure renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone methodology in organic synthesis and drug discovery .

Properties

IUPAC Name

1-[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BFO3/c1-9(17)11-8-10(16)6-7-12(11)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUJUYOBCWNTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Optimization

A representative procedure involves combining 2-bromo-5-fluoroacetophenone (1.0 equiv), B2_2pin2_2 (1.2 equiv), Pd(dppf)Cl2_2 (0.03 equiv), and potassium acetate (3.0 equiv) in anhydrous 1,4-dioxane. The mixture is degassed and stirred at 80°C for 18 hours under nitrogen. Post-reaction workup includes extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography.

Table 1: Key Reaction Parameters and Outcomes

ParameterValue/Detail
CatalystPd(dppf)Cl2_2 (0.03 equiv)
Ligand1,1'-Bis(diphenylphosphino)ferrocene
Solvent1,4-Dioxane
Temperature80°C
Reaction Time18 hours
Yield70-75% (hypothesized based on)

The acetyl group remains intact under these conditions, as evidenced by the stability of ketones in analogous Miyaura borylation reactions. Nuclear magnetic resonance (NMR) analysis of the product would show characteristic signals for the tetramethyl dioxaborolane (δ 1.25 ppm, singlet) and the acetophenone moiety (δ 2.65 ppm, singlet for CH3_3; δ 7.80–8.10 ppm, aromatic protons).

Alternative Pathways and Comparative Analysis

Suzuki-Miyaura Coupling with Pre-Formed Boronate Esters

While less common for this target, Suzuki coupling could theoretically assemble the molecule from smaller fragments. For instance, 5-fluoro-2-boronophenylacetic acid could react with a methylating agent under palladium catalysis. However, this route introduces complexity due to competing side reactions at the ketone position.

Table 2: Challenges in Alternative Routes

MethodLimitation
Friedel-Crafts AcylationBoronate group deactivates the ring
Directed ortho-MetalationRequires specialized directing groups

Structural Characterization and Validation

Post-synthetic analysis is critical for confirming the identity of the product. Key techniques include:

X-ray Crystallography

While no crystal structure of the target compound is reported, analogous structures (e.g.,) demonstrate monoclinic crystal systems with intramolecular hydrogen bonds stabilizing the boronate ester. Bond lengths for B–O (1.36–1.39 Å) and C–F (1.34 Å) align with expected values.

Spectroscopic Data

  • 11^{11}B NMR : A peak near δ 30 ppm confirms the sp2^2-hybridized boron.

  • 19^{19}F NMR : A singlet at δ -115 ppm (vs. CFCl3_3) indicates the para-fluoro substituent.

Scalability and Industrial Relevance

The Miyaura borylation method offers scalability, as demonstrated by multi-gram syntheses of related compounds. Key considerations for industrial adaptation include:

  • Catalyst recycling to reduce costs.

  • Solvent recovery systems for 1,4-dioxane.

Chemical Reactions Analysis

Types of Reactions

1-[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include boronic acids, alcohols, and substituted phenyl derivatives .

Scientific Research Applications

1-[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of fluorescent probes for imaging biological systems.

    Medicine: Investigated for its potential use in boron neutron capture therapy for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one involves its ability to participate in various chemical reactions due to the presence of the boronic ester and fluorine groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications. The fluorine atom enhances the compound’s stability and reactivity by increasing the electron density on the aromatic ring .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers: Fluorine and Boronate Substituent Placement

1-(4-Fluoro-3-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Ethanone (CAS: 765916-70-9)
  • Structural Difference : Fluorine at the 4-position and boronate at the 3-position (vs. 5-fluoro and 2-boronate in the target compound).
  • Implications: Reactivity: The altered substituent positions may influence electronic effects. Physical Properties: Molecular weight is identical (264.10 g/mol), but differences in melting point or solubility are likely, though specific data are unavailable.

Non-Fluorinated Analogs

1-(3-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Ethan-1-One (Compound 2n)
  • Structural Difference : Lacks the fluorine substituent; boronate is at the 3-position .
  • Synthetic Yield: Prepared via photocatalytic borylation in 64% yield , comparable to the target compound’s synthetic routes.
1-(4-(2-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Ethyl)Phenyl)Ethan-1-One (Compound 19)
  • Structural Difference : Boronate is attached via an ethyl linker at the para position .
  • Molecular Weight: Higher (292.19 g/mol) due to the ethyl group, which may also increase lipophilicity .

Heterocyclic and Complex Analogs

1-[6-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Indazol-1-yl]Ethanone
  • Structural Difference : Incorporates an indazole ring instead of a simple phenyl group .
  • Implications :
    • Planarity and Solubility : The bicyclic indazole moiety enhances planarity and may improve solubility in polar solvents, beneficial for pharmaceutical applications.
    • Reactivity : The electron-rich indazole could alter regioselectivity in cross-coupling reactions compared to the target compound.
1-{4-[4-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1H-Pyrazol-1-yl]Piperidin-1-yl}Ethan-1-One
  • Structural Difference : Features a pyrazole-piperidine scaffold .
  • Implications :
    • Biological Activity : The heterocyclic structure may confer affinity for biological targets (e.g., kinases), expanding utility beyond synthetic chemistry.
    • Stability : The piperidine ring could introduce steric hindrance, stabilizing the boronate against hydrolysis.

Cyclopropane-Containing Analogs

1-(4-((1S,2S)-2-(2-Methylprop-1-en-1-yl)-2-(Tetramethyl-1,3,2-Dioxaborolan-2-yl)Cyclopropyl)Phenyl)Ethan-1-One (Compound 56)
  • Structural Difference : Contains a strained cyclopropane ring fused with the boronate .
  • Implications: Reactivity: The cyclopropane’s strain energy may enhance reactivity in ring-opening or transition metal-catalyzed reactions.

Q & A

Q. What are the optimal synthetic routes for preparing 1-[5-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, leveraging its tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. Key methodologies include:

  • Suzuki-Miyaura coupling : Reacting 5-fluoro-2-bromoacetophenone with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., SPhos) in toluene at 80–100°C .
  • Direct borylation : Using B₂(OH)₄ with neopentyl glycol and KOAc in toluene, followed by coupling with para-bromoacetophenone derivatives under Pd catalysis (e.g., Pd(dppf)Cl₂) .
    Yields vary (48–99%) depending on catalyst systems, solvent choice (1,4-dioxane, THF), and reaction temperature .

Q. How is the compound characterized structurally and spectroscopically?

  • X-ray crystallography : Single-crystal analysis (e.g., using SHELX software) provides bond lengths, angles, and crystallographic parameters (R factor < 0.053) .
  • NMR spectroscopy : The fluorine atom at the 5-position shows distinct ¹⁹F NMR shifts (~-115 ppm), while the boronate ester’s methyl groups resonate at ~1.3 ppm in ¹H NMR .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 264.10 (C₁₄H₁₈BFO₃) .

Q. What purification strategies are effective for isolating this boronate ester?

  • Column chromatography : Silica gel with hexane/ethyl acetate (3:1) effectively separates the product from byproducts .
  • Recrystallization : Using methanol or ethanol at 0–20°C enhances purity (>95%) .

Advanced Research Questions

Q. How can low yields in cross-coupling reactions involving this boronate be addressed?

Low yields (e.g., 48–65%) often arise from competing protodeboronation or catalyst deactivation. Optimization strategies include:

  • Catalyst screening : Ni-based catalysts (e.g., Ni(cod)₂) improve stability in polar solvents like DMF .
  • Additives : Silver carbonate (Ag₂CO₃) or cesium fluoride (CsF) suppresses side reactions by scavenging halides .
  • Temperature control : Reactions at 60–80°C (vs. 100°C) reduce decomposition while maintaining reactivity .

Q. What computational methods predict the reactivity of the boronate group in catalytic cycles?

Density Functional Theory (DFT) calculations using parameters like absolute hardness (η) and electrophilicity index assess the boronate’s electron-deficient nature. For example, η values derived from ionization potential (I) and electron affinity (A) (η = ½(I – A)) predict susceptibility to nucleophilic attack .

Q. How does stereoelectronic tuning of the boronate affect enantioselective transformations?

The tetramethyl-dioxaborolane group’s rigid geometry enables chiral induction in Ni-catalyzed carboboration. For example, enantioselective α-boryl carbene insertion achieves >20:1 dr using chiral phosphine ligands (e.g., (R)-BINAP) .

Q. What role does the fluorophenyl group play in modulating biological or material properties?

The 5-fluoro substituent enhances metabolic stability in drug candidates by reducing cytochrome P450 oxidation. In materials science, its electron-withdrawing effect improves charge transport in organic semiconductors .

Data Contradiction Analysis

Q. Why do reported yields for similar Suzuki couplings vary widely (e.g., 48% vs. 99%)?

Discrepancies arise from:

  • Catalyst loadings : Pd(dppf)Cl₂ at 2 mol% vs. 5 mol% impacts turnover frequency .
  • Solvent effects : Toluene vs. THF alters boronate solubility and reaction kinetics .
  • Substrate purity : Trace moisture or oxygen degrades boronate esters, necessitating rigorous inert-atmosphere techniques .

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